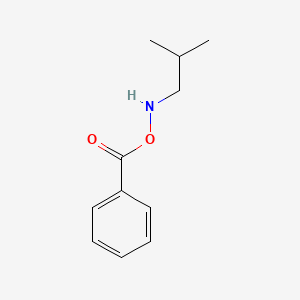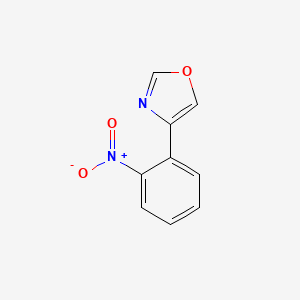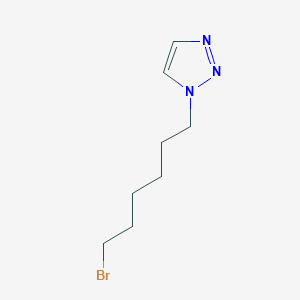
1-(3-Bromopropyl)-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1,2,3-triazole can be synthesized through various methods. One common approach involves the reaction of 1,2,3-triazole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1,2,3-triazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-(3-aminopropyl)-1,2,3-triazole.
Scientific Research Applications
1-(3-Bromopropyl)-1,2,3-triazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of novel materials, including polymers and coordination complexes.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of triazole-containing compounds.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-1,2,3-triazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2-Bromopropyl)-1,2,3-triazole
- 1-(4-Bromobutyl)-1,2,3-triazole
- 1-(3-Chloropropyl)-1,2,3-triazole
Uniqueness: 1-(3-Bromopropyl)-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 3-position of the propyl chain allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H8BrN3 |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
1-(3-bromopropyl)triazole |
InChI |
InChI=1S/C5H8BrN3/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2 |
InChI Key |
JECFPSKVCCYTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)













